

# Cross-referencing experimental data with PubChem for 4-Formyl-3-hydroxybenzonitrile

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## Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzonitrile

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## Comparative Analysis of 4-Formyl-3-hydroxybenzonitrile: A Guide for Researchers

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This publication provides a comprehensive comparative guide on **4-Formyl-3-hydroxybenzonitrile**, a versatile benzonitrile derivative with significant potential in pharmacological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed cross-reference of its properties with data available in the PubChem database and outlining its potential as a kinase inhibitor, particularly within the Janus kinase (JAK) family.

## Physicochemical Properties

**4-Formyl-3-hydroxybenzonitrile** is a small organic molecule with the chemical formula  $C_8H_5NO_2$  and a molecular weight of 147.13 g/mol .<sup>[1]</sup> Its structure features a benzonitrile core substituted with a formyl (-CHO) and a hydroxyl (-OH) group, which contribute to its chemical reactivity and potential for biological interactions.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	147.13 g/mol	PubChem[1]
IUPAC Name	4-formyl-3-hydroxybenzonitrile	PubChem[1]
Canonical SMILES	C1=CC(=C(C=C1C#N)O)C=O	PubChem[1]
CAS Number	84102-89-6	PubChem

## Biological Activity and Potential Applications

Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, known for their role as intermediates in the synthesis of various therapeutic agents. Notably, this structural motif is found in a number of approved and investigational kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway.[2] [3] The constitutive activation of the JAK/STAT pathway is implicated in the pathogenesis of myeloproliferative neoplasms and other hematological malignancies, making JAK kinases attractive targets for therapeutic intervention.[4][5]

While direct experimental data for **4-Formyl-3-hydroxybenzonitrile** as a JAK inhibitor is not extensively published, its structural features are analogous to known kinase inhibitors. For the purpose of this guide, we will use the publicly available data for a closely related aminoindazole compound that potently inhibits JAK2 activity to illustrate the potential of this class of molecules. This compound demonstrates significant inhibitory activity against both wild-type JAK2 and the constitutively active V617F mutant, which is frequently found in patients with myeloproliferative neoplasms.

## Comparative Performance Data

The following table presents the inhibitory activity of a representative aminoindazole-based JAK2 inhibitor, highlighting its potency and selectivity. This data serves as a benchmark for the

potential efficacy of structurally similar compounds like **4-Formyl-3-hydroxybenzonitrile**.

Target	IC <sub>50</sub> (nM)	Notes
JAK2 (wild-type)	78	
JAK2 (V617F mutant)	206	
JAK3	2930	Demonstrates selectivity over JAK3

IC<sub>50</sub> (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Experimental Protocols

To facilitate further research into the potential kinase inhibitory activity of **4-Formyl-3-hydroxybenzonitrile**, a generalized protocol for a Janus Kinase (JAK) inhibitor screening assay is provided below. This protocol is based on established methodologies for assessing the potency of small molecule inhibitors against JAK enzymes.[\[6\]](#)[\[7\]](#)

Objective: To determine the in vitro inhibitory activity of **4-Formyl-3-hydroxybenzonitrile** against a specific Janus kinase (e.g., JAK2).

Materials:

- Recombinant human JAK2 enzyme
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation)
- **4-Formyl-3-hydroxybenzonitrile** (dissolved in DMSO)
- Positive control inhibitor (e.g., a known JAK2 inhibitor)

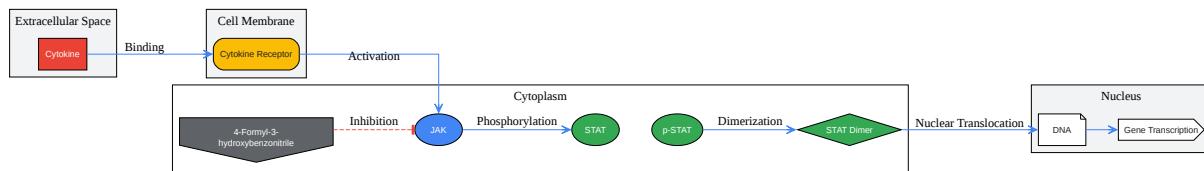
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or similar)
- 384-well assay plates
- Plate reader capable of detecting the signal from the chosen detection reagent (e.g., luminescence or fluorescence polarization)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **4-Formyl-3-hydroxybenzonitrile** in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:5 dilutions.
- Assay Plate Preparation: Add a small volume (e.g., 1  $\mu$ L) of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
- Enzyme and Substrate Addition: Prepare a master mix containing the JAK2 enzyme and the substrate peptide in kinase buffer. Add this mix to each well.
- Initiation of Reaction: Prepare an ATP solution in kinase buffer and add it to each well to start the kinase reaction. The final ATP concentration should be close to the  $K_m$  for the specific kinase.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the  $IC_{50}$  value by fitting the data to a dose-response curve.

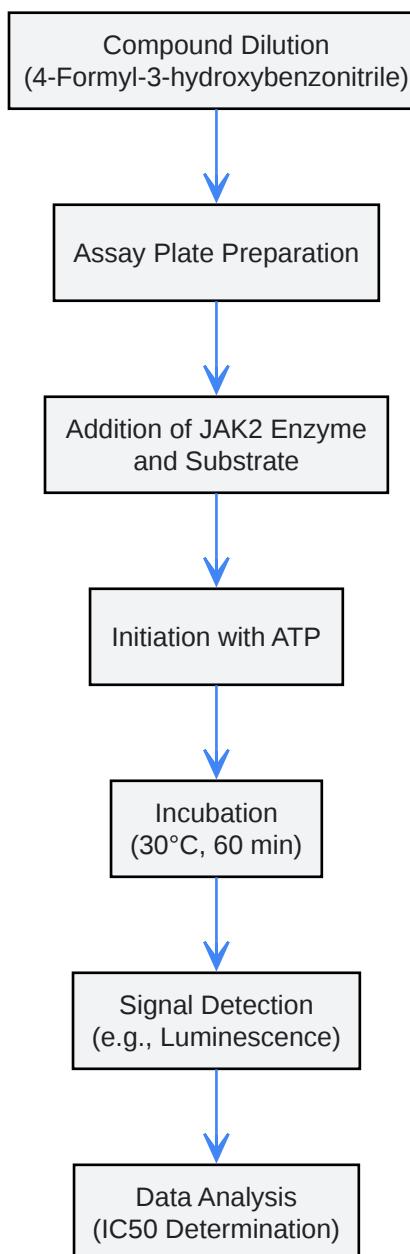
## Visualizing the JAK/STAT Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.



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Caption: The JAK/STAT signaling pathway and the point of inhibition.



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Caption: Workflow for a JAK2 inhibitor screening assay.

## Conclusion

**4-Formyl-3-hydroxybenzonitrile** represents a promising scaffold for the development of novel kinase inhibitors. Its structural similarity to known JAK2 inhibitors suggests its potential to modulate the JAK/STAT signaling pathway, a critical mediator in various diseases. The provided comparative data and experimental protocols offer a valuable resource for

researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation is warranted to elucidate the specific biological targets and efficacy of **4-Formyl-3-hydroxybenzonitrile**.

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